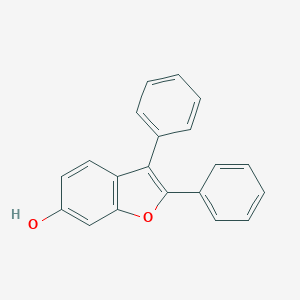

2,3-Diphenyl-1-benzofuran-6-ol

Beschreibung

2,3-Diphenyl-1-benzofuran-6-ol (CAS: 38256-48-3) is a benzofuran derivative characterized by a fused aromatic ring system substituted with two phenyl groups at the 2- and 3-positions and a hydroxyl group at the 6-position. Its molecular formula is C₂₀H₁₄O₂, with a molar mass of 286.32 g/mol . Its physicochemical properties, such as solubility and stability, are influenced by the electron-rich phenyl substituents and the polar hydroxyl group.

Eigenschaften

Molekularformel |

C20H14O2 |

|---|---|

Molekulargewicht |

286.3g/mol |

IUPAC-Name |

2,3-diphenyl-1-benzofuran-6-ol |

InChI |

InChI=1S/C20H14O2/c21-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13,21H |

InChI-Schlüssel |

KOTRUCBHHMETOA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)O)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2,3-diphenyl-1-benzofuran-6-ol can be contrasted with related benzofuran derivatives, as outlined below:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| This compound | 38256-48-3 | C₂₀H₁₄O₂ | 286.32 | Two phenyl groups, hydroxyl, aromatic core |

| 2-(1-Hydroxy-1-methyl-ethyl)-5-iodo-2,3-dihydro-benzofuran-6-ol | 1155310-14-7 | C₁₁H₁₃IO₃ | 320.13 | Iodo substituent, dihydro ring, branched hydroxyalkyl chain |

| 3-[(2-Iodophenyl)amino]-2,3-dihydro-1-benzofuran-6-ol | N/A | C₁₄H₁₂INO₂ | 353.16 | 2-Iodophenylamino group, dihydro ring |

| 3-[(4-Fluoro-2-methylphenyl)amino]-2,3-dihydro-1-benzofuran-6-ol | N/A | C₁₅H₁₄FNO₂ | 295.28 | 4-Fluoro-2-methylphenylamino group, dihydro ring |

Key Comparative Insights

Aromaticity vs. Saturation The parent compound (this compound) features a fully aromatic benzofuran core, enhancing its planarity and conjugation, which may favor applications in optoelectronics or as a fluorescence probe . In contrast, dihydro analogs (e.g., compounds from , and 4) have a partially saturated benzofuran ring, reducing aromaticity and rigidity. This could lower thermal stability but improve solubility in nonpolar solvents .

Hydroxyl Group: All compounds retain the 6-hydroxy group, enabling hydrogen bonding. However, steric hindrance from bulky substituents (e.g., diphenyl groups in the parent compound) may reduce its reactivity compared to less hindered analogs .

Molecular Weight and Solubility The parent compound (286.32 g/mol) is lighter than iodinated derivatives (e.g., 353.16 g/mol in ), which may translate to better diffusion properties in biological systems. Dihydro analogs (e.g., ) with polar amino groups (C₁₅H₁₄FNO₂) likely exhibit higher aqueous solubility than the parent compound due to increased polarity .

Potential Applications this compound: Suitable for materials science (e.g., OLEDs) due to extended conjugation . Iodinated Derivatives: Potential radiopharmaceuticals or heavy-atom effect-enhanced photosensitizers . Fluorinated Analogs: Drug candidates targeting CNS disorders, leveraging fluorine’s bioisosteric properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.